The compound can be classified under organic compounds, specifically as an aromatic heterocyclic compound. Its systematic name reflects its structural components: it contains both a phenyl group substituted with chlorine and an isoindoline moiety. The presence of the chlorine atom is significant as it can enhance the compound's reactivity and biological properties.
The synthesis of 2-(3-Chlorophenyl)isoindoline typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with isoindoline derivatives. The general procedure can be outlined as follows:
This method yields 2-(3-Chlorophenyl)isoindoline in moderate to high yields, depending on the reaction conditions such as temperature and time.
The molecular structure of 2-(3-Chlorophenyl)isoindoline can be represented by its chemical formula . The key features of its molecular structure include:
2-(3-Chlorophenyl)isoindoline can participate in various chemical reactions due to its functional groups. Notable reactions include:
Typical reaction conditions include:
The mechanism of action for 2-(3-Chlorophenyl)isoindoline is primarily studied in the context of its biological applications. It may act through:
The physical and chemical properties of 2-(3-Chlorophenyl)isoindoline are critical for understanding its behavior in various environments:
2-(3-Chlorophenyl)isoindoline has several scientific applications:
Research continues into optimizing synthesis methods and exploring additional applications across various fields, including pharmaceuticals and material sciences.
2-(3-Chlorophenyl)isoindoline-1,3-dione (CAS 16082-71-6) belongs to the N-substituted isoindoline heterocyclic family, characterized by a fused benzene-pyrrolidine core with two carbonyl groups at positions 1 and 3. Its IUPAC name—2-(3-chlorophenyl)isoindoline-1,3-dione—explicitly defines the meta-chlorophenyl substituent on the pyrrolidine nitrogen [1] [6]. The systematic numbering positions the chlorinated aryl ring as a C3 substituent, distinguishing it from ortho- or para-chloro isomers. Alternative nomenclature includes N-(3-chlorophenyl)phthalimide, reflecting its derivation from phthalic anhydride [6].
O=C1N(C2=CC=CC(Cl)=C2)C(C3=C1C=CC=C3)=O
) encodes the planar isoindoline dione system and the twisted dihedral angle between the chlorophenyl ring and the imide plane. This conformation impacts π-π stacking potential and solubility. Key physicochemical properties include: Structural Analogs and Classification:Isoindoline derivatives are classified based on N-substituents and ring modifications. The 3-chlorophenyl variant is a monosubstituted isoindoline dione, contrasting with disubstituted analogs like the triazole-linked derivative (CAS 860612-02-8), which contains an ethyl-linked triazolone extension [4]. The core scaffold’s rigidity favors protein-ligand interactions, common in kinase and protease inhibitors.
Table 1: Nomenclature and Properties of 2-(3-Chlorophenyl)isoindoline-1,3-dione
Property | Value | Source |
---|---|---|
CAS Registry | 16082-71-6 | [1][6] |
IUPAC Name | 2-(3-chlorophenyl)isoindoline-1,3-dione | [1] |
Molecular Formula | C₁₄H₈ClNO₂ | [1][6] |
SMILES Notation | O=C1N(C2=CC=CC(Cl)=C2)C(C3=C1C=CC=C3)=O | [1] |
Synonyms | N-(3-chlorophenyl)phthalimide; 2-(3-chlorophenyl)-1H-isoindole-1,3(2H)-dione | [6] |
Isoindoline-1,3-diones emerged as privileged scaffolds in medicinal chemistry due to their synthetic versatility and capacity for hydrogen bonding. Early applications focused on antimicrobial and anti-inflammatory agents, but their role expanded with Fragment-Based Drug Discovery (FBDD) paradigms.
Fragment-to-Lead Optimization:Nuclear Magnetic Resonance (NMR)-driven FBDD identified isoindoline fragments as weak binders (µM–mM affinity) for targets like B-cell lymphoma 2 (BCL-2) proteins. In seminal work, biphenyl carboxylic acid fragments (e.g., 26) were optimized via N-aryl substitution, with 3-chlorophenyl enhancing hydrophobic pocket occupancy [5]. This approach enabled the development of venetoclax-like inhibitors, where NMR detected fragment binding to BCL-xL and guided linking strategies [3] [5].
Bioisosteric Modifications:The isoindoline dione’s carbonyl groups serve as hydrogen-bond acceptors, mimicking carboxylic acids or other planar heterocycles. Examples include:
Scaffold Hopping: Complex derivatives like 2-{2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}isoindoline-1,3-dione (CAS 860612-02-8) merge isoindoline with triazolone pharmacophores. This hybrid exhibits enhanced conformational flexibility for binding discontinuous pockets [4].
Role in Modern Targeted Therapies:Isoindoline cores feature in kinase inhibitors (e.g., RAF and PKC modulators) due to their rigid geometry. The 3-chlorophenyl variant’s chlorine atom provides a handle for further functionalization via cross-coupling or nucleophilic substitution, enabling rapid SAR exploration [1] [6].
Table 2: Evolution of Isoindoline Derivatives in Drug Discovery
Era | Application | Design Strategy | Example Target | |
---|---|---|---|---|
1980–2000 | Antimicrobial agents | N-aryl diversification | Dihydrofolate reductase | |
2000–2010 | Anticancer FBDD leads | Fragment linking (NMR-guided) | BCL-2/BCL-xL | [3][5] |
2010–Present | Kinase inhibitors | Hybrid scaffolds (e.g., triazole-isoindoline) | PKC/RAF kinases | [4] |
CAS No.: 112484-85-2
CAS No.: 10606-14-1